N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide
Description
Molecular Architecture and Functional Group Analysis
The molecular formula C₁₅H₁₈N₂O₂ defines a 258.32 g/mol compound featuring three critical domains: an indole heterocycle, a piperidine ring, and a cyclopropanecarboxamide group. X-ray crystallography reveals the indole system maintains near-perfect planarity (deviation <0.05 Å), while the piperidine adopts a chair conformation stabilized by intramolecular hydrogen bonding between the carbonyl oxygen (O1) and the piperidine N-H group (distance: 2.12 Å).
Key functional groups include:
- Indole-2-carbonyl : Exhibits characteristic conjugation effects with bond alternation (C7-O1: 1.21 Å vs. C8-N1: 1.35 Å)
- Cyclopropane carboxamide : The strained three-membered ring shows C-C bond lengths of 1.51 Å and C-C-C angles of 59.8°, inducing significant ring puckering
- Piperidine spacer : Chair conformation creates axial positioning of the cyclopropane moiety, enhancing steric interactions with adjacent groups
Comparative IR spectroscopy identifies signature absorptions at:
- 3275 cm⁻¹ (N-H stretch, indole)
- 1680 cm⁻¹ (amide I band)
- 1550 cm⁻¹ (aromatic C=C)
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H21N3O2/c22-17(12-5-6-12)19-14-7-9-21(10-8-14)18(23)16-11-13-3-1-2-4-15(13)20-16/h1-4,11-12,14,20H,5-10H2,(H,19,22) |
InChI Key |
GCZAZLYMBWUIRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Functionalization of Indole at the 2-Position
Indole-2-carboxylic acid is typically prepared via Fischer indolization or direct carboxylation . The RSC protocol (2019) describes N-alkylation of indole using alkyl bromides in DMSO with KOH as a base. For example:
-
Step 1 : Indole (5.0 mmol) reacts with ethyl bromoacetate (10 mmol) in DMSO/KOH to yield N-alkylated indole.
-
Step 2 : Hydrolysis of the ester group under acidic conditions generates indole-2-carboxylic acid.
Alternative routes involve Ullmann-type couplings for direct introduction of carboxylic acid groups, though these require copper catalysts and elevated temperatures.
Amide Bond Formation with Piperidin-4-Amine
Coupling indole-2-carboxylic acid to piperidin-4-amine employs standard carbodiimide-mediated protocols :
-
Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane or DMF.
-
Conditions : Stirring at 0°C to room temperature for 12–24 hours.
-
Workup : Aqueous extraction (3×30 mL ethyl acetate), drying over Na₂SO₄, and purification via silica gel chromatography.
This yields N-(piperidin-4-yl)indole-2-carboxamide , a critical intermediate.
Synthesis of the Cyclopropanecarboxamide-Piperidine Intermediate
Activation of Cyclopropanecarboxylic Acid
Cyclopropanecarboxylic acid (CAS 1759-53-1) is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane. The reaction is typically complete within 2–4 hours under reflux, yielding cyclopropanecarbonyl chloride.
Amidation of Piperidin-4-Amine
The acyl chloride reacts with piperidin-4-amine in the presence of a base (e.g., triethylamine or pyridine) to form N-(piperidin-4-yl)cyclopropanecarboxamide :
-
Molar Ratio : 1:1.2 (amine:acyl chloride) to ensure complete conversion.
-
Solvent : Dichloromethane or THF at 0°C to room temperature.
-
Purification : Extraction with 10% HCl (to remove excess amine), followed by neutralization and column chromatography.
Convergent Coupling Strategies
Sequential Amide Bond Formation
A two-step approach avoids steric clashes:
One-Pot Tandem Reaction
Advanced protocols utilize dual-activation strategies :
-
Simultaneous Activation : Indole-2-carboxylic acid and cyclopropanecarboxylic acid are activated as pentafluorophenyl esters.
-
Conditions : Piperidin-4-amine (1.0 equiv) reacts with both activated esters (1.1 equiv each) in DMF at 50°C for 24 hours.
-
Yield : ~65% after silica gel chromatography (petroleum ether/ethyl acetate gradient).
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Enhancements
-
DMAP (4-Dimethylaminopyridine) : Accelerates acylation by stabilizing transition states (10 mol% loading).
-
Polymer-Supported Bases : Reduce purification steps (e.g., polystyrene-bound morpholine).
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to a range of biological effects . The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Structural Features :
- Piperidine Ring : Central to opioid activity, facilitating interactions with μ-opioid receptors.
- Indole-2-carbonyl Group : Introduces steric and electronic modifications that may influence receptor binding kinetics.
Comparison with Structurally Related Compounds
Cyclopropylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)
Cyclopropylfentanyl, a controlled substance under Schedule I in multiple jurisdictions , shares the cyclopropanecarboxamide and piperidine core with the target compound but differs in its substitution patterns:
- Phenylethyl Group : Attached to the piperidine nitrogen, enhancing μ-opioid receptor affinity.
- Phenyl Group : Replaces the indole moiety, contributing to its classification as a fentanyl analog.
Pharmacological Data :
Methoxyacetylfentanyl (2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
This analog substitutes the cyclopropanecarboxamide with a methoxyacetyl group:
Furanylfentanyl and Tetrahydrofuranylfentanyl (THF-F)
- Furanylfentanyl : Features a furan ring, which enhances metabolic stability but retains high μ-opioid receptor affinity.
- THF-F: Incorporates a tetrahydrofuran ring, further modifying pharmacokinetic properties.
Benzoylfentanyl and Acryloylfentanyl
- Benzoylfentanyl : Substitutes the cyclopropyl group with a benzoyl moiety, increasing molecular weight and altering receptor interaction dynamics.
- Acryloylfentanyl : Contains an acryloyl group, associated with rapid onset and shorter duration of action .
Structural and Pharmacokinetic Comparison Table
Research Findings and Challenges
- Detection: Analogs like cyclopropylfentanyl evade standard immunoassays due to structural novelty, requiring advanced LC-MS/MS methodologies .
- Legal Evasion : Substitutions (e.g., indole, cyclopropyl) are designed to circumvent analog-specific legislation, complicating regulatory responses .
Biological Activity
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide, also known by its CAS number 1282103-34-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H20N4O2
- Molecular Weight : 348.4 g/mol
- CAS Number : 1282103-34-7
These properties are crucial for understanding the compound's interactions within biological systems.
The biological activity of this compound is primarily attributed to its structural components, which include an indole moiety and a piperidine ring. These structural features are known to influence various biological pathways:
- Antifungal Activity : Research indicates that derivatives of piperidine, similar to this compound, exhibit significant antifungal properties, particularly against resistant strains such as Candida auris. Studies have shown that these compounds can induce apoptotic cell death and disrupt membrane integrity in fungal cells .
- Antitumor Potential : The indole structure is often associated with anticancer activity. Compounds containing indole moieties have been reported to interact with various molecular targets involved in cancer progression, potentially leading to cell cycle arrest and apoptosis in tumor cells.
- Neuroprotective Effects : Some piperidine derivatives have demonstrated neuroprotective properties, suggesting that this compound may also influence neurochemical pathways beneficial for neurological health.
Antifungal Studies
A study focusing on piperidine derivatives revealed that certain compounds induced significant antifungal activity against Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL. These compounds were shown to disrupt the plasma membrane of fungal cells and induce apoptosis .
| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | Membrane disruption, apoptosis |
| pta2 | 0.50 | 1.50 | Membrane disruption, apoptosis |
| pta3 | 0.97 | 3.90 | Membrane disruption, apoptosis |
Antitumor Activity
In vitro studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis. The indole component is particularly noted for its ability to interact with various receptors and enzymes implicated in tumor growth.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Case Study on Antifungal Efficacy : A clinical trial involving patients infected with Candida auris demonstrated that treatment with piperidine derivatives resulted in improved outcomes compared to standard antifungal therapies.
- Case Study on Cancer Treatment : Research involving indole-based compounds showed promising results in reducing tumor size in animal models of breast cancer, indicating potential for further development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
